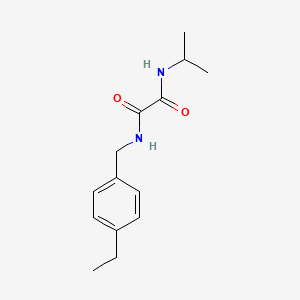![molecular formula C15H15N3O B5033832 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5033832.png)
2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol has been studied extensively for its potential applications in various scientific fields. One major area of research is its use as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. This compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent. Additionally, it has been studied for its potential as a therapeutic agent for cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol is not fully understood, but it is believed to involve its ability to chelate metal ions and scavenge free radicals. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to have anticancer and neuroprotective effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol in lab experiments is its high selectivity for metal ions such as copper and zinc. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an antioxidant and anti-inflammatory agent. Finally, there is potential for this compound to be used as a diagnostic tool for detecting metal ion imbalances in biological samples.
Synthesemethoden
The synthesis of 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol involves the reaction of 2-aminobenzimidazole with benzyl chloride in the presence of a base such as potassium carbonate. The product is then reduced using sodium borohydride to yield the final compound. This method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
2-[(1-phenylbenzimidazol-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-11-10-16-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9,19H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNANRHXMKWEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B5033753.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5033760.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5033784.png)

![N,N'-[4-(1,1,2,2-tetrafluoroethoxy)-1,3-phenylene]bis(3-fluorobenzamide)](/img/structure/B5033789.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(4-ethylphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5033792.png)


![4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033815.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5033823.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033824.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5033845.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)
